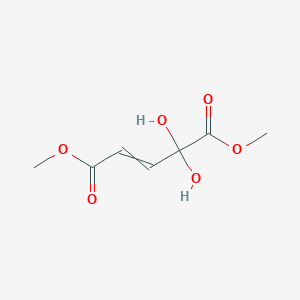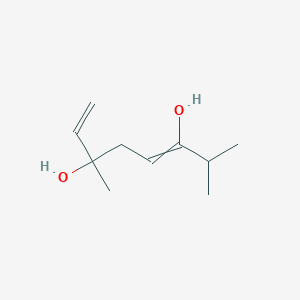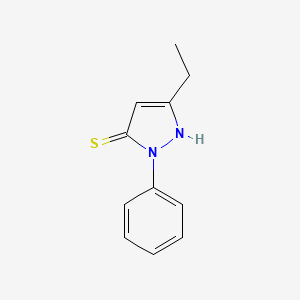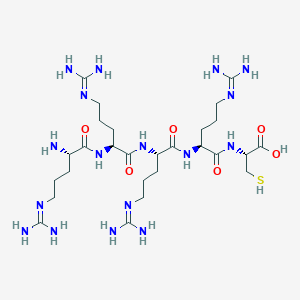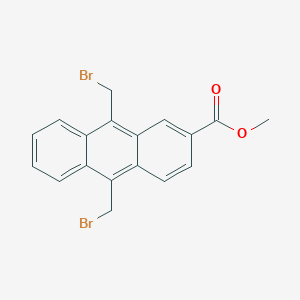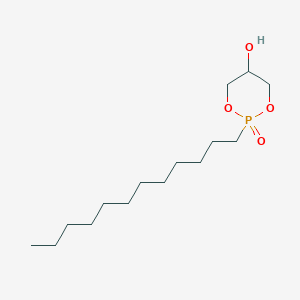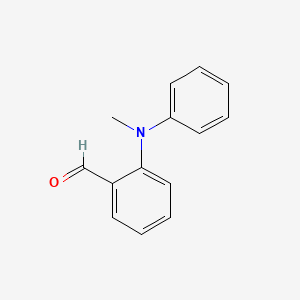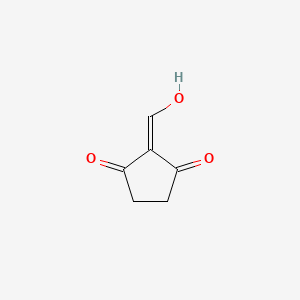
2-(Hydroxymethylidene)cyclopentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethylidene)cyclopentane-1,3-dione is an organic compound with the molecular formula C6H6O3 It is a derivative of cyclopentane-1,3-dione, where a hydroxymethylidene group is attached to the second carbon of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)cyclopentane-1,3-dione can be achieved through several methods. One common approach involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalytic hydrogenation can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet demand.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethylidene)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxymethylidene group can participate in substitution reactions, leading to the formation of various substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(Hydroxymethylidene)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethylidene)cyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The hydroxymethylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentanedione: A structural isomer with similar reactivity but different substitution patterns.
2-Methylcyclopentane-1,3-dione: Another derivative with a methyl group instead of a hydroxymethylidene group.
Uniqueness
2-(Hydroxymethylidene)cyclopentane-1,3-dione is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications and research studies.
Propriétés
Numéro CAS |
447403-26-1 |
|---|---|
Formule moléculaire |
C6H6O3 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
2-(hydroxymethylidene)cyclopentane-1,3-dione |
InChI |
InChI=1S/C6H6O3/c7-3-4-5(8)1-2-6(4)9/h3,7H,1-2H2 |
Clé InChI |
JIJFZDYLAGDDPN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=CO)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


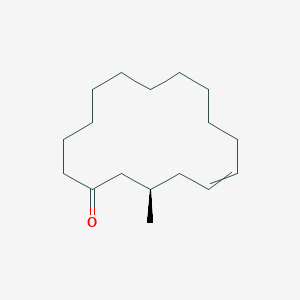

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
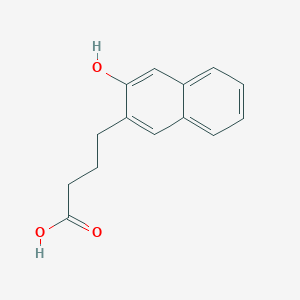

![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
